molecular formula C9H15Cl2N3O2S B2594622 2-[4-(Aminomethyl)pyridin-2-yl]-1-2-thiazolidine-1,1-dione dihydrochloride CAS No. 2251054-25-6

2-[4-(Aminomethyl)pyridin-2-yl]-1-2-thiazolidine-1,1-dione dihydrochloride

Cat. No.: B2594622
CAS No.: 2251054-25-6
M. Wt: 300.2
InChI Key: AALRJXWQQDPBIN-UHFFFAOYSA-N
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Description

2-[4-(Aminomethyl)pyridin-2-yl]-1-2-thiazolidine-1,1-dione dihydrochloride is a chemical compound with the molecular formula C9H15Cl2N3O2S. This compound is known for its unique structure, which includes a pyridine ring, an aminomethyl group, and a thiazolidine-1,1-dione moiety. It is often used in various scientific research applications due to its versatile chemical properties.

Chemical Reactions Analysis

2-[4-(Aminomethyl)pyridin-2-yl]-1-2-thiazolidine-1,1-dione dihydrochloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-[4-(Aminomethyl)pyridin-2-yl]-1-2-thiazolidine-1,1-dione dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group and the thiazolidine-1,1-dione moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 2-[4-(Aminomethyl)pyridin-2-yl]-1-2-thiazolidine-1,1-dione dihydrochloride include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[2-(1,1-dioxo-1,2-thiazolidin-2-yl)pyridin-4-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S.2ClH/c10-7-8-2-3-11-9(6-8)12-4-1-5-15(12,13)14;;/h2-3,6H,1,4-5,7,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULAPQVBUSTKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=NC=CC(=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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